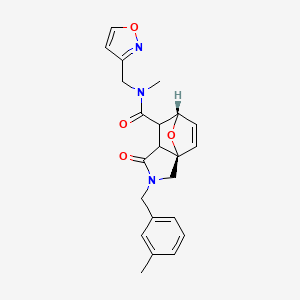![molecular formula C14H20N6O2 B5535563 N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)
N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine is a chemical compound that belongs to the tetrazole family. Tetrazoles are a group of synthetic organic compounds featuring a 1,2,3,4-tetrazole ring. They are known for their various applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of tetrazole derivatives generally involves the reaction of nitriles with azides or through the [3+2] cycloaddition of nitriles and azide sources. While specific details on the synthesis of N1-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine are not directly available, tetrazoles like this are typically synthesized through methods such as the Schmidt reaction, where hydrazoic acid reacts with nitriles under acidic conditions, or by using sodium azide in the presence of ammonium chloride (Al-Hourani et al., 2015).
Molecular Structure Analysis
Tetrazoles are characterized by a ring structure composed of four nitrogen atoms and one carbon atom. The molecular structure is generally planar for the tetrazole ring itself, leading to significant resonance stabilization. X-ray crystallography studies can reveal the precise geometry of the molecule, including bond lengths and angles, which are crucial for understanding its reactivity and interactions with other molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Tetrazole derivatives, including N1-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine, can participate in various chemical reactions, such as nucleophilic substitution, and can act as ligands in coordination chemistry. They can also undergo photolysis and thermolysis due to the high strain within the tetrazole ring. These compounds often exhibit bioactivity, which makes them valuable in pharmaceutical research and development (Gökce et al., 2014).
Physical Properties Analysis
The physical properties of N1-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine, such as melting point, boiling point, and solubility, would be determined based on its molecular structure. Tetrazoles typically have high melting points due to their aromatic nature and hydrogen bonding capabilities. They can be soluble in water and organic solvents, depending on the substitution pattern on the ring (Karrouchi et al., 2021).
Chemical Properties Analysis
Tetrazoles, including N1-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine, are known for their acidity, tautomerism, and ability to form hydrogen bonds. These properties are crucial for their interactions in biological systems and their applications as pharmaceutical agents. They can act as bioisosteric replacements for carboxyl groups in drug molecules, affecting the pharmacokinetic and pharmacodynamic properties of the compounds (Walz & Sundberg, 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(E)-[3-methoxy-4-(3-methylbutoxy)phenyl]methylideneamino]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-10(2)6-7-22-12-5-4-11(8-13(12)21-3)9-16-20-14(15)17-18-19-20/h4-5,8-10H,6-7H2,1-3H3,(H2,15,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYUPCTOHDYGH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{(E)-[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


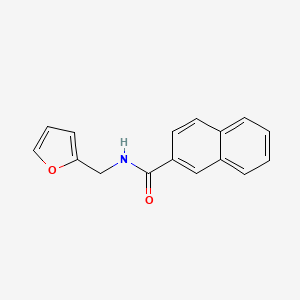
![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)
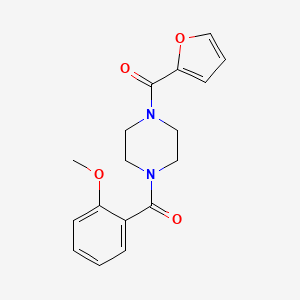
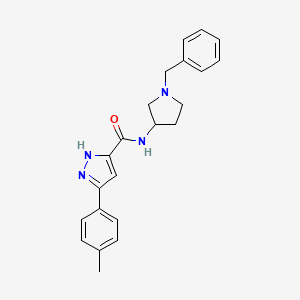
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)
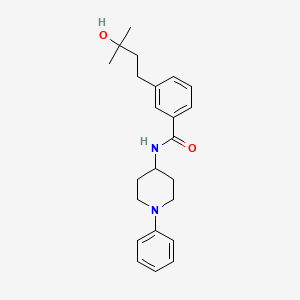
![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)
![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)
![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)
